1-(4-Fluorophenyl)-3-{4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}pyrrolidine-2,5-dione
Overview
Description
1-(4-Fluorophenyl)-3-{4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}pyrrolidine-2,5-dione is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a fluorophenyl group, a pyridinyl group, and a piperazinyl group, all connected to a pyrrolidinedione core
Preparation Methods
The synthesis of 1-(4-Fluorophenyl)-3-{4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}pyrrolidine-2,5-dione involves multiple steps, each requiring precise reaction conditions and reagents. One common synthetic route starts with the preparation of the fluorophenyl and pyridinyl intermediates, which are then coupled with the piperazinyl group. The final step involves the formation of the pyrrolidinedione core through cyclization reactions. Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction environments to ensure consistency and scalability .
Chemical Reactions Analysis
1-(4-Fluorophenyl)-3-{4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the compound to their reduced forms.
Scientific Research Applications
1-(4-Fluorophenyl)-3-{4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}pyrrolidine-2,5-dione has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in studying enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neurological and psychiatric disorders.
Mechanism of Action
The mechanism of action of 1-(4-Fluorophenyl)-3-{4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorophenyl and pyridinyl groups allow the compound to bind to active sites, inhibiting or modulating the activity of these targets. This interaction can lead to changes in cellular signaling pathways, ultimately affecting physiological processes. The piperazinyl group enhances the compound’s ability to cross biological membranes, increasing its bioavailability and efficacy .
Comparison with Similar Compounds
When compared to similar compounds, 1-(4-Fluorophenyl)-3-{4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}pyrrolidine-2,5-dione stands out due to its unique combination of functional groups. Similar compounds include:
1-(4-fluorophenyl)-2-(4-pyridinyl)ethanone: This compound shares the fluorophenyl and pyridinyl groups but lacks the piperazinyl and pyrrolidinedione components, resulting in different chemical properties and applications.
1-(4-fluorophenyl)-2-(2-fluoropyridin-4-yl)ethanone: This compound has a similar structure but includes an additional fluorine atom, which can alter its reactivity and biological activity.
Properties
IUPAC Name |
1-(4-fluorophenyl)-3-[4-(2-pyridin-4-ylethyl)piperazin-1-yl]pyrrolidine-2,5-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23FN4O2/c22-17-1-3-18(4-2-17)26-20(27)15-19(21(26)28)25-13-11-24(12-14-25)10-7-16-5-8-23-9-6-16/h1-6,8-9,19H,7,10-15H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPKVRBNOTRJZHE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCC2=CC=NC=C2)C3CC(=O)N(C3=O)C4=CC=C(C=C4)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23FN4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901131635 | |
Record name | 1-(4-Fluorophenyl)-3-[4-[2-(4-pyridinyl)ethyl]-1-piperazinyl]-2,5-pyrrolidinedione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901131635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
792940-05-7 | |
Record name | 1-(4-Fluorophenyl)-3-[4-[2-(4-pyridinyl)ethyl]-1-piperazinyl]-2,5-pyrrolidinedione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=792940-05-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(4-Fluorophenyl)-3-[4-[2-(4-pyridinyl)ethyl]-1-piperazinyl]-2,5-pyrrolidinedione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901131635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.